2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride
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Overview
Description
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethoxy group attached to the methyl group at the second position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as the difluoromethylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((Difluoromethoxy)methyl)pyrrolidine: The parent compound without the hydrochloride salt.
2-((Trifluoromethoxy)methyl)pyrrolidine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
2-((Methoxy)methyl)pyrrolidine: A related compound with a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H12ClF2NO |
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Molecular Weight |
187.61 g/mol |
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H |
InChI Key |
DWXUAKBWGJJYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC(F)F.Cl |
Origin of Product |
United States |
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